Lipophilicity Comparison with Unsubstituted Core
The compound exhibits an XLogP3-AA value of 1.5, which is substantially lower than the parent 4-phenylpiperidine core lacking the 2-methoxyethyl side chain [1]. This reduction in lipophilicity, attributable to the polar ether oxygen and secondary amine nitrogen in the side chain, is a quantifiable differentiation point relevant to CNS drug development where optimal logP values typically range between 1 and 3 for blood-brain barrier penetration while minimizing non-specific protein binding [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 4-Phenylpiperidine (estimated XLogP3 ≈ 2.5-3.0; explicit value not available but qualitatively higher lipophilicity based on structure) |
| Quantified Difference | Reduction of approximately 1.0-1.5 logP units relative to unsubstituted core |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity (XLogP3 = 1.5) improves aqueous solubility and may reduce off-target protein binding compared to more lipophilic 4-phenylpiperidine analogs, a key consideration for CNS-targeted probe development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 63155323, (2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine. XLogP3-AA = 1.5. Retrieved April 19, 2026. View Source
- [2] Pajouhesh, H. and Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. View Source
